molecular formula C4H4N2O2S B13497562 2-Thiophenamine, 5-nitro-

2-Thiophenamine, 5-nitro-

Cat. No.: B13497562
M. Wt: 144.15 g/mol
InChI Key: PSRZQUKEUSRHJJ-UHFFFAOYSA-N
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Description

2-Thiophenamine, 5-nitro- is an organic compound with the molecular formula C4H4N2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an amino group (-NH2) at the second position and a nitro group (-NO2) at the fifth position on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenamine, 5-nitro- typically involves the nitration of 2-thiophenamine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the thiophene ring . The reaction conditions must be carefully controlled to ensure the selective nitration of the compound.

Industrial Production Methods: Industrial production of 2-Thiophenamine, 5-nitro- may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly nitrating agents is being explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophenamine, 5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed:

Scientific Research Applications

2-Thiophenamine, 5-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenamine, 5-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular components. These interactions can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 2-Thiophenamine, 3-nitro-
  • 2-Thiophenamine, 4-nitro-
  • 2-Thiophenamine, 5-amino-

Comparison: 2-Thiophenamine, 5-nitro- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to other nitrothiophenes, the 5-nitro derivative may exhibit different electronic properties and steric effects, leading to distinct reaction pathways and applications .

Properties

IUPAC Name

5-nitrothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-3-1-2-4(9-3)6(7)8/h1-2H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRZQUKEUSRHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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